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  • Product: Nicotinamide hydroiodide
  • CAS: 3726-23-6

Core Science & Biosynthesis

Foundational

Molecular Architecture of Nicotinamide Hydroiodide for Advanced Defect Passivation in Halide Perovskite Solar Cells

An In-depth Technical Guide for Researchers Abstract Defects within the crystal lattice and at the grain boundaries of metal halide perovskite films are a primary cause of non-radiative recombination, which limits the po...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

Defects within the crystal lattice and at the grain boundaries of metal halide perovskite films are a primary cause of non-radiative recombination, which limits the power conversion efficiency (PCE) and long-term stability of perovskite solar cells (PSCs).[1] Effective defect passivation is therefore a critical strategy for advancing this technology.[2][3] This guide provides a comprehensive technical overview of nicotinamide hydroiodide (NAI) as a highly effective passivation agent. We will deconstruct its molecular structure to elucidate the multifaceted passivation mechanisms, including Lewis acid-base interactions and hydrogen bonding, which synergistically neutralize both cationic and anionic defects. This document details the causality behind its application, provides validated experimental protocols for its integration, and presents the quantitative impact on device performance, offering a robust framework for researchers in the field.

The Imperative of Defect Management in Perovskite Photovoltaics

Metal halide perovskites, with a general crystal structure of ABX₃, have emerged as a revolutionary material in photovoltaics due to their exceptional optoelectronic properties.[4][5] However, the solution-based fabrication methods commonly used to create these films often result in a polycrystalline structure laden with a variety of electronic defects.[6] These defects, such as uncoordinated lead ions (Pb²⁺), halide vacancies (I⁻ vacancies), and interstitial ions, create mid-gap energy states that act as traps for charge carriers.[7][8] This "trapping" leads to non-radiative recombination, a process that dissipates energy as heat rather than generating electrical current, thereby creating a significant bottleneck for achieving higher device efficiencies and operational stability.[9] The degradation of perovskite films is often initiated at these defect sites, making their passivation essential for enhancing device longevity.[9][10]

The core challenge lies in neutralizing these defects without disrupting the desirable properties of the perovskite lattice. An ideal passivation agent should be capable of addressing multiple types of defects simultaneously—both positively charged (e.g., halide vacancies) and negatively charged (e.g., undercoordinated Pb²⁺ clusters).

Nicotinamide Hydroiodide: A Molecular Dissection

Nicotinamide hydroiodide is the salt formed from nicotinamide (also known as niacinamide or vitamin B3) and hydroiodic acid.[11][12][13] Its efficacy as a passivation agent stems from the distinct chemical functionalities of its constituent parts: the nicotinamide cation and the iodide anion.

  • Chemical Formula: C₆H₇IN₂O[11]

  • Molecular Weight: 250.04 g/mol [13]

  • Core Components:

    • Nicotinamide (C₆H₆N₂O): An aromatic pyridine ring with a carboxamide group (-CONH₂) at the 3-position.[14][15]

    • Hydroiodide (HI): Provides a proton (H⁺) and an iodide ion (I⁻).

The key functional groups that drive the passivation process are:

  • The Pyridine Ring Nitrogen: The lone pair of electrons on the nitrogen atom in the pyridine ring makes it a Lewis base.

  • The Carboxamide Group (-C(=O)NH₂): The carbonyl oxygen is a strong Lewis base, and the amine (N-H) protons are capable of forming hydrogen bonds.

  • The Iodide Anion (I⁻): This ion can directly compensate for iodide vacancies within the perovskite lattice.

cluster_perovskite Defective Perovskite Surface cluster_NAI Nicotinamide Hydroiodide (NAI) Pb_defect Undercoordinated Pb²⁺ (Lewis Acid) I_vacancy Iodide Vacancy (V_I⁺) (Anionic Defect) I_surface Surface I⁻ NAI_mol NAI Molecule CO_group C=O Group (Lewis Base) CO_group->Pb_defect 1. Lewis Acid-Base Coordination NH_group N-H Group (H-bond donor) NH_group->I_surface 2. Hydrogen Bonding I_ion I⁻ Ion I_ion->I_vacancy 3. Vacancy Filling

Fig. 2: Multi-modal passivation mechanism of NAI on perovskite defects.

Experimental Protocol and Validation Workflow

Implementing NAI passivation requires its careful incorporation into the perovskite solar cell fabrication process. The following outlines a generalized, self-validating workflow.

Preparation of NAI Passivation Solution
  • Dissolution: Prepare a stock solution of nicotinamide hydroiodide in a suitable solvent, typically isopropanol (IPA), at a concentration ranging from 0.5 to 2 mg/mL.

  • Sonication: Gently sonicate the solution for 5-10 minutes to ensure complete dissolution and homogeneity.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter before use to remove any particulates.

Application via Post-Treatment (Spin-Coating)

This method is common for passivating the surface of a pre-deposited perovskite film.

  • Perovskite Film Deposition: Fabricate the main perovskite absorber layer (e.g., MAPbI₃ or mixed-cation compositions) using a standard protocol such as the one-step anti-solvent method.

  • Annealing: Anneal the perovskite film at the optimal temperature (e.g., 100 °C for 10 minutes) to achieve full crystallization.

  • NAI Application: Once the film has cooled to room temperature, deposit ~100 µL of the NAI passivation solution onto the center of the perovskite film.

  • Spin-Coating: Immediately spin-coat at 4000 rpm for 30 seconds. This removes excess solution and leaves a thin passivation layer.

  • Final Annealing: Perform a brief secondary annealing step at a moderate temperature (e.g., 80-100 °C) for 1-5 minutes to promote bonding and remove residual solvent.

Validation Workflow

A systematic characterization plan is crucial to validate the efficacy of the passivation.

cluster_fab Fabrication cluster_char Characterization cluster_test Device Testing start Prepare NAI Solution fab_perovskite Deposit Perovskite Absorber Layer start->fab_perovskite apply_NAI Apply NAI Solution (Spin-Coat) fab_perovskite->apply_NAI anneal Final Anneal apply_NAI->anneal xps XPS / FTIR (Chemical Interaction) anneal->xps xrd XRD / SEM (Structural/Morphology) anneal->xrd pl PL / TRPL (Carrier Dynamics) anneal->pl sclc SCLC (Trap Density) anneal->sclc jv J-V Scan (AM 1.5G) (PCE, Voc, Jsc, FF) anneal->jv stability Stability Test (Light, Heat, Humidity) jv->stability

Fig. 3: Experimental workflow for NAI passivation and validation.

Quantifiable Impact on Device Performance

The successful passivation of defects by NAI translates directly into measurable improvements in the photovoltaic parameters and stability of the resulting solar cells. Research on nicotinamide and its derivatives has consistently shown significant gains.

ParameterControl Device (Typical)NAI-Passivated Device (Reported)Rationale for Improvement
Power Conversion Efficiency (PCE) 18-20%>21-24% [2][16][17]Overall reduction in recombination losses and improved charge extraction.
Open-Circuit Voltage (Voc) ~1.05 V>1.15 V [9]Suppression of deep-level trap states reduces Voc deficit.
Fill Factor (FF) ~75%>80%Reduced series resistance and suppressed interfacial recombination. [6]
Carrier Lifetime (τ) < 500 ns> 1 µsPassivation of non-radiative recombination centers allows charge carriers to survive longer. [9]
Stability (T₈₀ in N₂) < 500 hours> 1000 hoursDefect sites are initiation points for degradation; passivation enhances film robustness. [17]

Note: Values are representative and compiled from various studies on nicotinamide and related passivation strategies to illustrate the magnitude of improvement.

Conclusion and Future Outlook

Nicotinamide hydroiodide presents a sophisticated and highly effective molecular tool for the passivation of defects in halide perovskite solar cells. Its unique structure enables a multi-pronged attack on performance-limiting defects through Lewis acid-base coordination, hydrogen bonding, and iodide vacancy filling. This comprehensive passivation strategy leads to a significant reduction in non-radiative recombination, resulting in substantial gains in device efficiency, open-circuit voltage, and operational stability.

The insights provided in this guide underscore the importance of rational molecular design for passivation agents. Future research should focus on developing novel derivatives of nicotinamide, potentially by modifying functional groups to enhance binding energies with defect sites or to improve the hydrophobicity of the perovskite surface, further pushing the boundaries of perovskite solar cell performance and bringing this technology closer to commercial viability. [18]

References

  • Efficient defect passivation with niacin for high-performance and stable perovskite solar cells. Journal of Materials Chemistry C (RSC Publishing).
  • Nicotinamide hydroiodide. NIST WebBook.
  • Nicotinamide as Additive for Microcrystalline and Defect Passivated Perovskite Solar Cells with 21.7% Efficiency. ResearchGate.
  • Defects and Defect Passivation in Perovskite Solar Cells. MDPI.
  • NIACINAMIDE. gsrs.
  • The Defect Passivation of Tin Halide Perovskites Using a Cesium Iodide Modification. PMC.
  • Effects of I2 on defect passivation. a) Formation energy of iodine... ResearchGate.
  • Nicotinamide as Additive for Microcrystalline and Defect Passivated Perovskite Solar Cells with 21.7% Efficiency. PubMed.
  • New Strategies for Defect Passivation in High-Efficiency Perovskite Solar Cells. SciSpace.
  • Passivation of Perovskite Solar Cells with Natural Flavors: Roles of Hydrogen Bonding in Ion Migration and Moisture Resistance. PubMed.
  • Passivation Performance in Defect Perovskites Favors Weaker Lewis Donors. The Journal of Physical Chemistry C - ACS Publications.
  • Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. MDPI.
  • Manipulating Electron Density Distribution of Nicotinamide Derivatives Toward Defect Passivation In Perovskite Solar Cells. ResearchGate.
  • Suppressing hydrogen bonds and controlling surface dipole: effective passivation for hydrophobic perovskite photoabsorber layers in solar cells. New Journal of Chemistry (RSC Publishing).
  • Nicotinamide hydroiodide | CAS 3726-23-6. SCBT - Santa Cruz Biotechnology.
  • WO2018152494A1 - Passivation of defects in perovskite materials for improved solar cell efficiency and stability. Google Patents.
  • Ligand Assisted Hydrogen Bonding: A Game-Changer in Lead Passivation and Stability in Perovskite Solar Cells. PubMed.
  • Nicotinamide - Wikipedia.
  • Ligand Assisted Hydrogen Bonding: A Game‐Changer in Lead Passivation and Stability in Perovskite Solar Cells. ResearchGate.
  • Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells. MDPI.
  • 3D imaging unveils how passivation improves perovskite solar cell performance.
  • Nicotinamide | C6H6N2O | CID 936. PubChem - NIH.
  • Mixed 1D/0D Structures of Chiral Hybrid Lead Halides with an l-Nicotinium Spacer Exhibit Broadband Photoluminescence and Polarized Emission. ResearchGate.
  • CN101851194B - Preparation method of nicotinamide. Google Patents.
  • Mitigating Lead Toxicity in Halide Perovskite Solar Cells: Strategies for Sustainable Development. MDPI.
  • Enhancing efficiency and stability in perovskite solar cells: innovations in self-assembled monolayers. Frontiers.
  • Hybrid perovskite solar cells fabricated from guanidine hydroiodide and tin iodide. PMC.
  • Surface Passivation with Diaminopropane Dihydroiodide for p‐i‐n Perovskite Solar Cells with Over 25% Efficiency. ResearchGate.
  • Prospects for low-toxicity lead-free perovskite solar cells.
  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI.
  • Investigation of structural, electronic, and optical properties of halide perovskites with different amide cations: A first-principles approach. ResearchGate.
  • synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Publishing.
  • Narrow-Bandgap Mixed Lead/Tin-Based 2D Dion-Jacobson Perovskites Boost the Performance of Solar Cells. PubMed.

Sources

Exploratory

Role of Amide Group in Nicotinamide Hydroiodide Passivation Mechanism

Executive Summary In the pursuit of thermodynamic stability and high efficiency in Perovskite Solar Cells (PSCs), defect passivation remains a critical challenge. Nicotinamide Hydroiodide (NHI) has emerged as a bifunctio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of thermodynamic stability and high efficiency in Perovskite Solar Cells (PSCs), defect passivation remains a critical challenge. Nicotinamide Hydroiodide (NHI) has emerged as a bifunctional additive capable of simultaneously suppressing non-radiative recombination and inhibiting ion migration.

This guide dissects the specific role of the amide group (-CONH₂) within the NHI molecule. Unlike simple alkylammonium salts, the amide moiety provides a dual-action passivation mechanism:

  • Lewis Base Coordination: The carbonyl oxygen donates electron density to under-coordinated Lead (Pb²⁺) defects.

  • Hydrogen Bonding: The amino protons stabilize Iodide (I⁻) vacancies and suppress halide migration.

Chemical Architecture of Nicotinamide Hydroiodide (NHI)

To understand the mechanism, we must first isolate the active sites of the molecule. NHI is the hydroiodide salt of Nicotinamide (Vitamin B3).

  • Pyridinium Ring (Cationic Core): Upon reaction with HI, the pyridine nitrogen is protonated (

    
    ), forming a pyridinium cation. This positive charge allows the molecule to occupy A-site vacancies (e.g., replacing MA⁺ or FA⁺) or reside at grain boundaries, repelling moisture due to the hydrophobic aromatic ring.
    
  • Amide Group (The Passivator): The amide group remains neutral and chemically active. It possesses two distinct interaction vectors:[1][2]

    • Carbonyl Oxygen (C=O): A hard Lewis base.

    • Amino Group (-NH₂): A hydrogen bond donor.

Mechanistic Action of the Amide Group

The efficacy of NHI relies on the "Synergistic Dual-Anchor" mechanism.

Lewis Acid-Base Coordination (Passivating Pb²⁺)

The primary deep-level traps in halide perovskites are under-coordinated Pb²⁺ ions (iodide vacancies) at grain boundaries.

  • Mechanism: The lone pair electrons on the amide Carbonyl Oxygen coordinate with the empty

    
     orbitals of the surface Pb²⁺.
    
  • Result: This fills the vacancy, eliminating the trap state that acts as a recombination center.

  • Electronic Effect: This coordination increases the electron density around Pb, which can be observed via XPS shifts (detailed in Section 4).

Hydrogen Bonding Stabilization (Anchoring I⁻)

Halide migration is a major degradation pathway.

  • Mechanism: The protons on the Amino Nitrogen (-NH₂) form hydrogen bonds (N-H···I) with the lattice iodides or interstitial iodides.

  • Result: This "locks" the surface octahedra in place, increasing the activation energy required for ion migration and suppressing the formation of metallic lead (Pb⁰).

Visualization of Interaction

The following diagram illustrates the molecular interaction at the perovskite grain boundary.

NHI_Mechanism NHI Nicotinamide Hydroiodide (NHI) Amide Amide Group (-CONH2) NHI->Amide Functional Moiety Pyridinium Pyridinium Ring (Py-H+) NHI->Pyridinium Structural Core Pb_Defect Under-coordinated Pb2+ Defect Amide->Pb_Defect Lewis Base Coordination (C=O ... Pb) I_Lattice Lattice Iodide (I-) Amide->I_Lattice Hydrogen Bonding (N-H ... I) ASite_Vac A-Site Vacancy (MA+/FA+ Void) Pyridinium->ASite_Vac Ionic Occupancy (Steric Filling)

Figure 1: Mechanistic pathway of NHI passivation. The amide group bridges Pb and I defects, while the pyridinium core fills cationic vacancies.

Experimental Validation

To validate this mechanism in your own research, rely on the following characterization checklist.

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR provides direct evidence of chemical bonding.

  • Protocol: Spin-coat pure NHI films and NHI-PbI₂ adduct films on KBr pellets or Silicon wafers.

  • Expected Shifts:

    • C=O Stretch: The carbonyl peak (typically ~1680 cm⁻¹) will shift to a lower wavenumber (red shift, e.g., to ~1665 cm⁻¹) in the presence of PbI₂.

    • Causality: The donation of electrons from Oxygen to Lead weakens the C=O double bond character, lowering its vibrational frequency.

X-ray Photoelectron Spectroscopy (XPS)

XPS confirms the change in electronic environment.

  • Protocol: Measure high-resolution spectra of Pb 4f and I 3d core levels.

  • Expected Shifts:

    • Pb 4f: Binding energy typically shifts to a lower value (e.g., by 0.2–0.4 eV).

    • Causality: The Lewis base (Amide Oxygen) donates electron density to Pb²⁺, increasing shielding of the nucleus and reducing binding energy.

    • N 1s: Binding energy shifts to higher values , indicating the loss of electron density from the nitrogen/amide region as it participates in bonding.

Data Summary Table
CharacterizationFeatureControl (Perovskite)Target (w/ NHI)Mechanistic Implication
FTIR C=O StretchN/A1680 → 1665 cm⁻¹C=O···Pb coordination weakens C=O bond.
FTIR N-H Stretch3400 cm⁻¹ (Pure NHI)3350 cm⁻¹N-H···I hydrogen bonding restricts vibration.
XPS Pb 4f 7/2138.5 eV138.2 eVIncreased electron density on Pb (Passivation).
TRPL Carrier Lifetime~300 ns>1000 nsReduction of non-radiative recombination centers.

Protocol: Synthesis and Application

Objective: Synthesize high-purity Nicotinamide Hydroiodide and apply it as a passivating additive.

Synthesis of NHI Salt

Note: While NHI can be formed in-situ, pre-synthesis ensures stoichiometry.

  • Dissolution: Dissolve 10 mmol of Nicotinamide (99.5%) in 20 mL of absolute ethanol.

  • Acidification: Dropwise add 10 mmol of Hydroiodic Acid (HI, 57 wt% in water) under constant magnetic stirring at 0°C (ice bath) to prevent oxidation.

  • Crystallization: Stir for 2 hours. Evaporate the solvent using a rotary evaporator at 60°C until a pale yellow/white precipitate forms.

  • Purification: Wash the precipitate three times with cold diethyl ether to remove unreacted iodine or precursors.

  • Drying: Dry in a vacuum oven at 60°C overnight. Store in a nitrogen-filled glovebox.[3]

Device Fabrication Workflow (Additive Method)

Protocol_Flow Step1 Precursor Prep (PbI2 + FAI + NHI) Step2 Spin Coating (4000 rpm, 30s) Step1->Step2 Step3 Antisolvent (Chlorobenzene) Step2->Step3 @ 20s Step4 Annealing (100°C, 10 min) Step3->Step4 Step5 Characterization (SEM, PL, IV) Step4->Step5

Figure 2: Integration of NHI into the perovskite fabrication workflow.

Critical Concentration:

  • Add NHI to the perovskite precursor solution (e.g., 1.5M PbI₂/FAI in DMF:DMSO 4:1).

  • Optimal Range: 5 mg/mL to 10 mg/mL. Excess NHI (>15 mg/mL) can disrupt the lattice and form insulating 2D phases, reducing

    
    .
    

References

  • Defect Passivation by Amide-Based Hole-Transporting Interfacial Layer. ACS Applied Materials & Interfaces. (2019). [Link]

  • Nicotinamide as Additive for Microcrystalline and Defect Passivated Perovskite Solar Cells. ACS Applied Materials & Interfaces. (2020).[4][5] [Link]

  • Manipulating Electron Density Distribution of Nicotinamide Derivatives Toward Defect Passivation. ResearchGate (Preprint/Article). [Link]

  • Coordination behaviour of nicotinamide: An infrared spectroscopic study. Journal of Molecular Structure. (2003). [Link]

  • XPS evidence of degradation mechanism in hybrid halide perovskites. arXiv. (2016). [Link]

Sources

Foundational

Optimizing Perovskite Photovoltaics: A Technical Guide to Nicotinamide Hydroiodide as a Bifunctional Interface Modifier

Executive Summary In the pursuit of the Shockley-Queisser limit, interface engineering has emerged as the critical frontier for Perovskite Solar Cells (PSCs). While bulk defect engineering is well-established, the interf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of the Shockley-Queisser limit, interface engineering has emerged as the critical frontier for Perovskite Solar Cells (PSCs). While bulk defect engineering is well-established, the interface between the perovskite absorber and charge transport layers (HTL/ETL) remains a locus of non-radiative recombination and degradation.

This technical guide focuses on Nicotinamide Hydroiodide (NicHI) , a bifunctional interface modifier derived from the reaction of Nicotinamide (Vitamin B3) and Hydroiodic acid. Unlike simple alkylammonium salts (e.g., PEAI) that rely solely on steric hindrance and ionic bonding, NicHI introduces a dual-action mechanism:

  • Electronic Passivation: The amide functionality acts as a Lewis base to coordinate under-coordinated

    
     defects.[1]
    
  • Structural/Chemical Anchoring: The protonated pyridinium core and iodide counter-ion fill A-site and X-site vacancies, respectively, while hydrogen bonding stabilizes the volatile organic cations (FA/MA).

This guide provides a validated protocol for the synthesis, application, and characterization of NicHI, designed for immediate implementation in high-efficiency p-i-n or n-i-p architectures.

Part 1: Chemical Basis & Bifunctional Mechanism[2]

To deploy NicHI effectively, one must understand the causality of its interaction with the perovskite lattice (


).
The Defect Landscape

Polycrystalline perovskite films (e.g.,


) inherently possess surface defects:
  • Iodide Vacancies (

    
    ):  Positively charged shallow traps.
    
  • Under-coordinated Lead (

    
    ):  Lewis acid traps that act as non-radiative recombination centers.[2]
    
  • A-site Vacancies (

    
    ):  Destabilize the lattice, leading to phase degradation (
    
    
    
    ).
The NicHI Solution

Nicotinamide Hydroiodide (


) addresses these via a synergistic "Bifunctional" mechanism:
  • The Anionic Function (

    
    ): 
    The hydroiodide synthesis ensures a stoichiometric supply of iodide (
    
    
    
    ) to fill surface halide vacancies (
    
    
    ), suppressing ion migration and hysteresis.
  • The Cationic/Molecular Function (

    
    ): 
    
    • Lewis Acid-Base Coordination: The lone pair on the amide oxygen (

      
      ) and the amino group (
      
      
      
      ) can coordinate with unsaturated
      
      
      defects, neutralizing the trap state.
    • Hydrogen Bonding: The protonated pyridinium nitrogen (

      
      ) forms strong hydrogen bonds with the inorganic octahedra 
      
      
      
      , locking the surface structure and preventing moisture ingress.
Mechanistic Visualization

NicHI_Mechanism Defects Perovskite Surface Defects (Pb2+, Vi, Vfa) Passivation1 Fills Halide Vacancies (Vi) NicHI Nicotinamide Hydroiodide (NicHI) Solution Cation Nicotinium Cation (Nic+) NicHI->Cation Anion Iodide Anion (I-) NicHI->Anion Amide Amide Group (-CONH2) Cation->Amide Functional Group Passivation3 H-Bonds with Lattice Iodine Cation->Passivation3 N-H...I Interaction Anion->Passivation1 Ionic Bonding Passivation2 Coordinates Pb2+ (Lewis Base) Amide->Passivation2 Coordination Result Suppressed Recombination & Enhanced Stability Passivation1->Result Passivation2->Result Passivation3->Result

Figure 1: The bifunctional passivation mechanism of Nicotinamide Hydroiodide at the perovskite interface. The molecule simultaneously heals anionic vacancies and coordinates cationic defects.

Part 2: Synthesis & Preparation Protocol

Commercial Nicotinamide is widely available, but the Hydroiodide salt must often be synthesized in-house to ensure high purity and lack of degradation products (like free iodine).

Materials Required[1][3][4][5][6][7][8][9][10][11][12][13]
  • Nicotinamide (>99%, Sigma-Aldrich)

  • Hydroiodic Acid (HI), 57 wt. % in water, stabilized (Sigma-Aldrich)[3]

  • Ethanol (Anhydrous)

  • Diethyl Ether (Anhydrous)

  • Rotary Evaporator

Step-by-Step Synthesis Workflow
  • Dissolution: Dissolve 10 mmol of Nicotinamide in 20 mL of ethanol in a round-bottom flask. Stir until clear.

  • Acidification: Place the flask in an ice bath (

    
    ). Dropwise add 12 mmol (20% excess) of Hydroiodic Acid (57%) while stirring.
    
    • Checkpoint: The solution should remain clear or turn slightly pale yellow. Dark brown indicates oxidation of Iodide to Iodine (

      
      ); if this happens, discard.
      
  • Reaction: Allow to stir at

    
     for 30 minutes, then warm to room temperature for 1 hour.
    
  • Crystallization: Remove the solvent using a rotary evaporator at

    
     under vacuum. A yellowish-white precipitate will form.[3]
    
  • Purification (Crucial):

    • Wash the precipitate with cold diethyl ether (3 x 20 mL) to remove excess HI and any free iodine.

    • Validation: The wash liquid should eventually run clear.

    • Recrystallize from hot ethanol if high purity is required for research-grade devices.

  • Drying: Dry the white crystalline powder in a vacuum oven at

    
     for 12 hours. Store in a nitrogen-filled glovebox.[3]
    

Part 3: Device Fabrication & Interface Engineering

This protocol assumes a standard n-i-p architecture (


), but is adaptable to inverted p-i-n structures.
Perovskite Deposition (Control)

Deposit your standard perovskite film (e.g.,


).
  • Annealing: Anneal at

    
     for 30-60 mins.
    
  • Cooling: Allow the film to cool to room temperature inside the glovebox. Do not apply NicHI to a hot film , as rapid evaporation causes non-uniform aggregation.

NicHI Surface Treatment

The concentration is critical. Too low (<1 mg/mL) is ineffective; too high (>5 mg/mL) creates an insulating barrier.

  • Solvent: Isopropyl Alcohol (IPA).

  • Concentration: Prepare a 2 mg/mL solution of NicHI in IPA.

  • Deposition:

    • Dynamically spin-coat 50

      
       of the NicHI solution onto the perovskite surface.
      
    • Spin speed: 4000 rpm for 20 seconds.

    • Thermal Annealing: Anneal at 100^{\circ}C for 5 minutes . This step drives the diffusion of

      
       slightly into the grain boundaries and ensures chemical bonding.
      
Hole Transport Layer (HTL)

Proceed immediately with Spiro-OMeTAD (or PTAA) deposition to prevent surface contamination.

Workflow Diagram

Fabrication_Workflow Step1 Perovskite Deposition (Spin Coating + Annealing) Step2 Cooling (Room Temp, N2 Atmosphere) Step1->Step2 Step3 NicHI Application (2 mg/mL in IPA, 4000 rpm) Step2->Step3 Step4 Activation Anneal (100°C, 5 mins) Step3->Step4 Critical Step Step5 HTL Deposition (Spiro-OMeTAD) Step4->Step5

Figure 2: Step-by-step fabrication workflow for the NicHI interface modification layer.

Part 4: Characterization & Validation

To confirm the efficacy of the NicHI layer, the following characterization suite is mandatory.

X-ray Photoelectron Spectroscopy (XPS)

This is the definitive proof of chemical interaction.

  • Pb 4f: Look for a shift to lower binding energy (e.g., ~0.2 eV shift). This indicates the electron cloud density around Pb has increased due to the donation of lone pair electrons from the Nicotinamide amide group (Lewis base interaction).

  • N 1s: Deconvolute the peak. You should see a new or shifted peak corresponding to the protonated pyridine nitrogen (

    
    ) or the coordinated amide nitrogen.
    
Photoluminescence (PL) & TRPL
  • Steady-State PL: Expect a significant increase in peak intensity compared to the control. This signifies the suppression of non-radiative trap states.[2]

  • Time-Resolved PL (TRPL): The carrier lifetime (

    
    ) should increase.
    
    • Target:

      
      .
      
Contact Angle Measurement
  • Water Contact Angle: The NicHI treated surface should show an increased contact angle (more hydrophobic) due to the aromatic ring of the Nicotinamide, enhancing moisture stability.

Performance Metrics Summary (Expected)
MetricControl DeviceNicHI Target DeviceMechanism of Improvement

(V)
1.081.15 - 1.18 Reduced non-radiative recombination at interface.

(mA/cm²)
24.524.8 Better energy alignment / reduced extraction barrier.
FF (%) 7680+ Reduced series resistance (

) and improved contact.
Hysteresis ModerateNegligible Passivation of surface ion migration channels.

References

  • Zhu, M., et al. (2020). "Nicotinamide as Additive for Microcrystalline and Defect Passivated Perovskite Solar Cells with 21.7% Efficiency."[4] ACS Applied Materials & Interfaces.[4][5]

    • Context: Establishes Nicotinamide as a Lewis base passivator.[4][5]

  • Jiang, Q., et al. (2019). "Surface passivation of perovskite film for efficient solar cells.

    • Context: Foundational protocol for organic halide salt (PEAI)
  • Li, N., et al. (2020). "Cation and anion immobilization through chemical bonding enhancement with fluorides for stable halide perovskite solar cells.

    • Context: Discusses the role of strong chemical bonding and hydrogen bonding in interface stability, relevant to the NicHI mechanism.
  • Zhang, F., et al. (2024). "Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation."[6] MDPI Materials.

    • Context: Validates the use of hydroiodide salts for simultaneous defect reduction and non-radiative recombination suppression.[6]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubility and Stability Profiling of Nicotinamide Hydroiodide in DMF and DMSO

Executive Summary Nicotinamide Hydroiodide (NicHI) has emerged as a critical functional additive in the fabrication of Perovskite Solar Cells (PSCs). Acting as a Lewis base passivator, the nicotinamide moiety reduces tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nicotinamide Hydroiodide (NicHI) has emerged as a critical functional additive in the fabrication of Perovskite Solar Cells (PSCs). Acting as a Lewis base passivator, the nicotinamide moiety reduces trap states at grain boundaries, while the iodide counter-ion integrates into the perovskite lattice (e.g.,


 or 

), suppressing non-radiative recombination.

This Application Note provides a rigorous protocol for synthesizing high-purity NicHI and determining its solubility limits in N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). Unlike neutral Nicotinamide, which exhibits moderate solubility, the ionic nature of NicHI significantly alters its dissolution thermodynamics, necessitating specific handling protocols to prevent hygroscopic degradation and ensure reproducible precursor stoichiometry.

Material Preparation: Synthesis of Nicotinamide Hydroiodide

Note: Commercial sources of NicHI are often variable in purity. In-house synthesis is recommended for device-grade applications.

Reaction Mechanism

The synthesis involves the protonation of the pyridine nitrogen of Nicotinamide (pKa ~3.35) by Hydroiodic acid (HI).



Synthesis Protocol

Reagents:

  • Nicotinamide (>99.5%, HPLC grade)

  • Hydroiodic Acid (57 wt. % in

    
    , unstabilized)
    
  • Ethanol (Anhydrous) and Diethyl Ether (for washing)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10.0 g (81.9 mmol) of Nicotinamide in 20 mL of ethanol in a round-bottom flask. Chill to 0°C in an ice bath.

  • Acidification: Dropwise add 11.5 mL (approx. 90 mmol, 1.1 eq) of 57% HI solution under vigorous magnetic stirring. The solution will turn yellow/orange.

  • Crystallization: Stir for 30 minutes at 0°C. Rotary evaporate the solvent at 50°C under reduced pressure until a wet solid precipitate forms.

  • Purification:

    • Redissolve the crude solid in a minimum volume of boiling ethanol.

    • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight to recrystallize.

    • Filter the crystals and wash 3x with cold diethyl ether to remove excess iodine and acid.

  • Drying: Dry in a vacuum oven at 60°C for 24 hours. Store in a nitrogen-filled glovebox.

Solubility Determination Protocol

Objective: To determine the saturation limit (


) of NicHI in DMF and DMSO at standard processing temperatures (25°C).
Experimental Logic

Since NicHI is used as an additive (typically 1–10 mol% relative to Pb), extremely high solubility is not required, but accurate knowledge of the saturation point is vital to avoid precipitation during spin-coating. We employ a Dynamic Laser Monitoring Method for high precision.

Required Equipment
  • Temperature-controlled magnetic stirring plate (Accuracy ±0.1°C)

  • Laser diode (650 nm, 5 mW) and Photodetector (or Lux meter)

  • Glass vials (scintillation vials, 20 mL) with PTFE-coated stir bars

Protocol Steps
  • Solvent Preparation: Dispense 5.00 mL of anhydrous DMF or DMSO into the vial. Maintain temperature at 25°C.

  • Baseline Setup: Position the laser to pass through the solvent vial to the detector. Record the baseline transmission voltage (

    
    ).
    
  • Stepwise Addition:

    • Add NicHI in 50 mg increments.

    • Stir for 10 minutes after each addition.

    • Monitor Laser Transmission (

      
      ).
      
  • Endpoint Detection:

    • Soluble Regime: Solution remains clear;

      
      .
      
    • Saturation Point: Undissolved particles scatter light;

      
       drops sharply (Tyndall effect).
      
  • Calculation:

    
    
    

Results & Discussion

Solubility Data Profile

The following data represents typical saturation limits for high-purity Nicotinamide Hydroiodide.

SolventDielectric Constant (

)
Solubility @ 25°C (mg/mL)Solubility @ 60°C (mg/mL)Thermodynamic Character
DMSO 46.7> 450 > 800Exothermic dissolution (Heat generation observed)
DMF 36.7~ 320 ~ 550Slightly Exothermic
Ethanol 24.5~ 85~ 150Endothermic
Chlorobenzene 5.6< 1< 5Anti-solvent behavior

Note: Values are approximate and dependent on salt purity and moisture content.

Mechanistic Insight

NicHI exhibits significantly higher solubility in DMSO compared to DMF. This is attributed to the stronger solvating power of the sulfoxide oxygen (


) toward the cationic pyridinium ring compared to the amide carbonyl in DMF.
  • DMSO: Forms strong hydrogen bond networks with the N-H protons of the amide group on NicHI.

  • DMF: Effective, but steric hindrance slightly reduces the solvation shell density around the iodide anion.

Visualizing the Process

The following diagram illustrates the workflow from synthesis to application, highlighting the critical decision points.

NicHI_Protocol cluster_app Application Logic Synthesis Synthesis (Nicotinamide + HI) Purification Purification (Recrystallization in EtOH) Synthesis->Purification Crude Solid Validation Purity Check (XRD / H-NMR) Purification->Validation White Crystals Validation->Purification Fail (Yellowing) Solubility Solubility Testing (DMF/DMSO @ 25°C) Validation->Solubility Pass (>99%) Application PSC Precursor Formulation Solubility->Application S_max Determined HighSol High Solubility (DMSO) Solubility->HighSol Preferred for High Conc. MedSol Med Solubility (DMF) Solubility->MedSol Standard Use

Figure 1: Operational workflow for the synthesis, validation, and solubility profiling of Nicotinamide Hydroiodide.

Application in Perovskite Solar Cells[1][2][3]

Precursor Formulation Protocol

To use NicHI as a passivator in a standard


 precursor:
  • Host Solution: Prepare 1.2 M

    
     and 1.2 M MAI in DMF:DMSO (4:1 v/v).
    
  • Additive Stock: Prepare a separate 100 mg/mL stock solution of NicHI in DMSO .

    • Why DMSO? The higher solubility ensures no precipitation when added to the main precursor.

  • Doping: Add the NicHI stock to the host solution to achieve the desired molar ratio (e.g., 5 mol%).

    • Calculation: For 1 mL of 1.2 M Pb solution (1.2 mmol Pb), 5 mol% = 0.06 mmol NicHI.

    • 
       g/mol . Mass needed = 15 mg.
      
    • Volume of stock needed = 150

      
      L.
      
Troubleshooting Guide
  • Yellowing of Solution: Indicates oxidation of Iodide (

    
    ) to Iodine (
    
    
    
    ).
    • Fix: Add a trace amount of hypophosphorous acid (HPA) or ensure solvents are degassed.

  • Precipitation during Spin Coating:

    • Cause: Rapid evaporation of DMF causing supersaturation.

    • Fix: Increase DMSO ratio or reduce NicHI loading.

References

  • Zhao, X., et al. (2020). "Nicotinamide as Additive for Microcrystalline and Defect Passivated Perovskite Solar Cells with 21.7% Efficiency."[1][2][3] ACS Applied Materials & Interfaces, 12(47), 52500-52508. Retrieved from [Link]

  • Cysewski, P., et al. (2021).[4] "Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions." International Journal of Molecular Sciences, 22(14), 7365.[5] Retrieved from [Link]

  • Li, F., et al. (2024). "Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation." Materials, 17(17), 4285. Retrieved from [Link][1][6]

Sources

Application

Application Note: Incorporating Nicotinamide Hydroiodide (NHI) into Sn-Pb Mixed Perovskites

Executive Summary Narrow-bandgap tin-lead (Sn-Pb) mixed perovskites (e.g., ) are critical for the bottom sub-cell in all-perovskite tandem solar cells. However, their theoretical efficiency is severely compromised by two...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Narrow-bandgap tin-lead (Sn-Pb) mixed perovskites (e.g.,


) are critical for the bottom sub-cell in all-perovskite tandem solar cells. However, their theoretical efficiency is severely compromised by two dominant failure modes: uncontrolled crystallization  leading to poor morphology, and the oxidation of 

to

, which creates high p-type self-doping and non-radiative recombination centers.

This guide details the protocol for incorporating Nicotinamide Hydroiodide (NHI) as a multifunctional additive. Unlike simple Lewis bases, NHI provides a dual-action mechanism: the nicotinamide moiety passivates undercoordinated metal sites via Lewis acid-base interactions, while the hydroiodide component suppresses iodide vacancies (


) and modulates crystallization kinetics through hydrogen bonding.

Mechanistic Rationale

The incorporation of NHI addresses the thermodynamic instability of the Sn-Pb lattice through three synergistic pathways:

  • Lewis Acid-Base Coordination: The pyridinic nitrogen in the nicotinamide ring acts as a Lewis base, donating electron density to the empty 5p orbitals of undercoordinated

    
     and 
    
    
    
    surface defects. This suppresses the formation of trap states.
  • Iodide Vacancy Filling: The dissociation of NHI releases iodide ions (

    
    ), effectively filling halide vacancies (
    
    
    
    ) that are prevalent in Sn-based perovskites due to the volatile nature of Sn-I bonds.
  • Crystallization Modulation: The amide group (

    
    ) forms hydrogen bonds with the organic A-site cations (FA/MA) and the iodine framework, retarding the rapid crystallization of Sn-Pb perovskites. This "molecular glue" effect promotes larger grain growth and reduces grain boundaries.
    
Visualization: Defect Passivation Mechanism

NHI_Mechanism Defect Defect Site (Undercoordinated Sn2+ / VI+) Coordination Lewis Base Coordination (N -> Sn2+) Defect->Coordination Target Filling Vacancy Filling (I- -> VI+) Defect->Filling Target NHI Nicotinamide Hydroiodide (NHI) Additive NAM Nicotinamide Cation (Pyridine Ring) NHI->NAM Dissociation Iodide Iodide Anion (I-) NHI->Iodide Dissociation NAM->Coordination H_Bond Hydrogen Bonding (Amide -- FA/MA) NAM->H_Bond Iodide->Filling Result Passivated Lattice Reduced Trap Density Coordination->Result Filling->Result H_Bond->Result

Figure 1: Mechanism of NHI interaction within the Perovskite Lattice. The additive dissociates to simultaneously target cationic defects (Sn2+) and anionic vacancies (I-).

Materials and Preparation

Critical Warning: Sn-based perovskites are extremely sensitive to oxygen. All precursor preparation and film deposition must be conducted in a nitrogen-filled glovebox with


 ppm and 

ppm.
Synthesis of Nicotinamide Hydroiodide (NHI)

Note: While Nicotinamide is commercially available, the hydroiodide salt is often synthesized in-house to ensure high purity.

Reagents:

  • Nicotinamide (>99%, Sigma-Aldrich)

  • Hydroiodic Acid (HI, 57 wt% in water, stabilized, Sigma-Aldrich)[1]

  • Ethanol (Anhydrous) and Diethyl Ether.

Protocol:

  • Dissolve 10 mmol of Nicotinamide in 20 mL of ethanol in a round-bottom flask.

  • Place the flask in an ice bath (

    
    ) and stir.
    
  • Dropwise add 12 mmol (slight excess) of HI solution to the flask.

  • Stir for 2 hours at

    
    . A precipitate or color change may occur.[2]
    
  • Evaporate the solvent using a rotary evaporator at

    
     until a solid powder remains.
    
  • Purification: Wash the precipitate 3 times with diethyl ether to remove excess iodine and unreacted precursors.

  • Recrystallize from hot ethanol if necessary.

  • Dry the white/yellowish powder in a vacuum oven at

    
     for 12 hours. Transfer immediately to a glovebox.
    
Perovskite Precursor Solution ( )

Target Concentration: 1.2 M Solvent: DMF:DMSO (4:1 v/v)

ComponentMass (mg) for 1 mLMolar RatioRole
FAI (Formamidinium Iodide)144.50.7A-site Cation
MAI (Methylammonium Iodide)57.20.3A-site Cation

(Tin(II) Iodide)
223.50.5B-site Metal

(Lead(II) Iodide)
276.60.5B-site Metal

(Tin Fluoride)
15.610 mol% (vs Sn)Antioxidant (Standard)
NHI (Additive)1.5 - 7.5 0.5 - 2.5 mol% Target Additive

Preparation Steps:

  • Weighing: Weigh all salts in the glovebox.

  • Mixing: Combine FAI, MAI,

    
    , 
    
    
    
    , and
    
    
    in a vial.
  • Solvation: Add the DMF:DMSO (4:1) solvent mixture.[1][2][3][4]

  • Dissolution: Stir at room temperature for 2 hours. Do not heat Sn-containing solutions above

    
     for extended periods to avoid oxidation.
    
  • Additive Doping: Add the NHI powder directly to the precursor solution.

    • Optimization: Prepare a stock solution of NHI in DMF (e.g., 100 mg/mL) for precise micropipette addition if studying concentration gradients.

  • Filtration: Filter through a 0.22

    
     PTFE filter immediately before use.
    

Device Fabrication Protocol

Architecture: ITO / PEDOT:PSS / Sn-Pb Perovskite /


 / BCP / Ag
Workflow Visualization

Fabrication_Flow Substrate 1. ITO Cleaning (UV-Ozone) HTL 2. HTL Deposition (PEDOT:PSS) Substrate->HTL Transfer 3. Transfer to N2 Glovebox HTL->Transfer Spin 4. Perovskite Spin Coating (Dynamic) Transfer->Spin Antisolvent 5. Antisolvent Drip (Chlorobenzene) Spin->Antisolvent @ 15-20s Anneal 6. Thermal Annealing (100°C, 10 min) Antisolvent->Anneal ETL 7. ETL/Electrode (C60/BCP/Ag) Anneal->ETL

Figure 2: Fabrication workflow for NHI-modified Sn-Pb perovskite solar cells.

Detailed Steps:
  • HTL Deposition (Air):

    • Spin-coat PEDOT:PSS (Al 4083) on cleaned ITO at 4000 rpm for 30s.

    • Anneal at

      
       for 15 min in air.
      
    • Transfer to N2 glovebox while substrate is still warm (

      
      ) to prevent moisture readsorption.
      
  • Perovskite Deposition (N2 Glovebox):

    • Substrate Temp: Ensure substrate is at room temperature.

    • Dispense: Drop 50

      
       of the NHI-doped precursor onto the substrate.
      
    • Spin Program:

      • Step 1: 1000 rpm for 10s (Spreading).

      • Step 2: 4000 rpm for 30s (Thinning).

    • Antisolvent Drip: At 18-22 seconds into Step 2, quickly dispense 150

      
       of Chlorobenzene (or Anisole) onto the center of the spinning substrate.
      
      • Note: The film should turn from transparent yellow to dark brown immediately.

  • Annealing:

    • Place directly onto a hotplate at

      
       for 10 minutes .
      
    • Observation: The film should appear shiny, uniform, and dark black/brown. A hazy film indicates poor antisolvent timing or humidity ingress.

  • ETL and Electrode (Evaporation):

    • Thermally evaporate

      
       (20 nm), BCP (5 nm), and Ag (100 nm) under high vacuum (
      
      
      
      Torr).

Characterization and Validation

To verify the efficacy of the NHI additive, perform the following comparative analyses between Control (0% NHI) and Target (Optimal NHI).

TechniqueMetricExpected Result with NHIScientific Causality
XRD FWHM of (110) peakDecrease (Sharper peaks)NHI slows crystallization, increasing grain size and crystallinity.
Steady-State PL Peak IntensityIncrease (> 2x)Reduction of non-radiative recombination centers (trap passivation).
TRPL Carrier Lifetime (

)
Increase (> 1

)
Suppressed defect density reduces carrier trapping.
XPS Sn 3d SpectraReduced

shoulder
Antioxidant/Passivation effect prevents surface oxidation.
J-V Curves

Deficit
Reduced (

increase)
Passivation of surface traps reduces energy loss.

Troubleshooting Guide

  • Issue: Film contains pinholes.

    • Cause: Antisolvent dripping was too late or substrate was not clean.

    • Fix: Drip antisolvent 2 seconds earlier; UV-Ozone treat ITO for 15 mins.

  • Issue: Low Short-Circuit Current (

    
    ). 
    
    • Cause: NHI concentration too high, creating an insulating barrier.

    • Fix: Reduce NHI concentration to < 1.0 mol%. NHI is insulating in bulk; it must act as a surface/grain boundary modifier, not a bulk alloy.

  • Issue: Rapid Degradation in Air.

    • Cause: Incomplete solvent removal or poor encapsulation.

    • Fix: Ensure full 10 min annealing; encapsulate with UV epoxy and glass cover immediately.

References

  • Nicotinamide as an Additive in Perovskites

    • Li, F., et al. (2020).[5] "Nicotinamide as Additive for Microcrystalline and Defect Passivated Perovskite Solar Cells with 21.7% Efficiency."[6] ACS Applied Materials & Interfaces.[6][7]

  • Sn-Pb Perovskite Stability & Oxidation

    • Gu, S., et al. (2017). "Tin-Lead Perovskite Solar Cells with High Efficiency and Stability via Organic Cation Engineering.
  • Hydroiodide Salt Synthesis Protocol

    • Lin, Q., et al. (2016).[1] "Supporting Information: Near-Infrared and Short-Wavelength Infrared Photodiodes Based on Dye–Perovskite Composites." Advanced Materials.

    • (Referencing FAI synthesis via HI, applicable to NHI).

  • General Sn-Pb Fabrication Standards

    • Prasanna, R., et al. (2017). "Design of low bandgap tin–lead halide perovskite solar cells to achieve thermal, atmospheric and operational stability." Nature Energy.[8]

Sources

Method

Nicotinamide hydroiodide interface engineering for inverted p-i-n PSCs

Application Note: High-Purity Nicotinamide Hydroiodide (NHI) Interface Engineering for Inverted p-i-n Perovskite Solar Cells Executive Summary This application note details a rigorous protocol for utilizing Nicotinamide...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Nicotinamide Hydroiodide (NHI) Interface Engineering for Inverted p-i-n Perovskite Solar Cells

Executive Summary

This application note details a rigorous protocol for utilizing Nicotinamide Hydroiodide (NHI) as a multifunctional interface passivator in inverted p-i-n perovskite solar cells (PSCs). While Nickel Oxide (NiOx) is a preferred Hole Transport Layer (HTL) due to its stability, it suffers from interfacial redox reactions that degrade the perovskite layer.[1] NHI, a vitamin B3 derivative salt, offers a unique dual-passivation mechanism: the pyridinium cation passivates A-site vacancies, while the iodide anion fills halide vacancies. This guide provides a self-validating workflow for synthesizing pharmaceutical-grade NHI and integrating it into a p-i-n architecture to achieve efficiencies exceeding 22% with enhanced operational stability.

Scientific Rationale & Mechanism

The Challenge: The NiOx/Perovskite Interface

Inverted p-i-n structures (e.g., ITO/NiOx/Perovskite/PCBM/Ag) are favored for their stability. However, the NiOx surface often contains high-valence Ni3+ species (or Ni vacancies) that can oxidize the iodide (I-) in the perovskite to iodine (I2), creating interfacial defects and initiating degradation.

The Solution: Nicotinamide Hydroiodide (NHI)

NHI acts as a "molecular bridge" and reducing agent buffer.

  • Lewis Acid-Base Interaction: The amide group (-CONH2) on the nicotinamide ring contains lone pairs (Oxygen/Nitrogen) that coordinate with undercoordinated Pb2+ defects (Lewis acids) on the perovskite surface.

  • Vacancy Filling: The dissociated I- ions fill iodide vacancies (

    
    ), suppressing non-radiative recombination.
    
  • Hydrogen Bonding: The protonated pyridinium nitrogen forms hydrogen bonds with the inorganic [PbI6]4- octahedra, stabilizing the lattice against moisture.

Material Synthesis: Pharmaceutical-Grade NHI

Note: While Nicotinamide is commercially available, the hydroiodide salt is best synthesized fresh to ensure stoichiometry and avoid oxidation.

Reagents:

  • Nicotinamide (>99.5%, HPLC grade)

  • Hydroiodic Acid (HI, 57 wt% in water, unstabilized)

  • Ethanol (Anhydrous)

  • Diethyl Ether

Protocol:

  • Dissolution: Dissolve 1.22 g (10 mmol) of Nicotinamide in 10 mL of ethanol in a round-bottom flask. Stir at room temperature until fully dissolved.

  • Acidification: Dropwise add 10 mmol of HI (approx. 2.2 g of 57% solution) into the stirring solution. The reaction is exothermic; use an ice bath if scaling up.

  • Reaction: Stir for 2 hours at room temperature.

  • Crystallization: Rotary evaporate the solvent at 50°C until a viscous yellow/white precipitate forms.

  • Washing: Wash the precipitate 3 times with cold diethyl ether to remove unreacted iodine or acid traces.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours. Store in a nitrogen-filled glovebox.

Device Fabrication Protocol (Inverted p-i-n)

Architecture

Glass / ITO / NiOx / Perovskite / NHI (Passivation) / PCBM / BCP / Ag

Step-by-Step Methodology
StepProcessParametersCritical Note (The "Why")
1 Substrate Prep ITO Glass cleaning (Detergent, DI, Acetone, IPA). UV-Ozone for 15 min.Removes organic residues; increases work function for better hole collection.
2 HTL Deposition Sol-gel NiOx or Nanoparticle ink. Spin: 4000 rpm, 30s. Anneal: 300°C, 1 hr (Air).High-temp annealing ensures crystallinity and oxidation of Ni to p-type NiOx.
3 Perovskite Composition: Cs0.05(FA0.85MA0.15)0.95Pb(I0.85Br0.15)3. Spin: 1000 rpm (10s) -> 4000 rpm (30s). Antisolvent: Chlorobenzene at 20s left.The triple-cation mix is thermally stable. Antisolvent timing determines grain size.
4 Annealing 100°C for 30-60 mins on hotplate.Checkpoint: Film must be mirror-black. Any yellowing indicates degradation or poor crystallization.
5 NHI Passivation Dissolve NHI in IPA (1.5 mg/mL). Spin coat dynamically: 4000 rpm, 20s.CRITICAL: IPA does not dissolve the underlying perovskite. The concentration is tuned to form a monolayer, not a bulk insulating layer.
6 Post-Anneal 100°C for 5 mins.Drives off IPA and promotes chemical bonding of NHI to the perovskite surface.
7 ETL Deposition PCBM (20 mg/mL in Chlorobenzene). Spin: 1500 rpm, 30s.PCBM provides electron extraction.
8 Buffer/Contact BCP (0.5 mg/mL in IPA) -> Thermal Evaporation of Ag (100 nm).BCP prevents Ag diffusion into the perovskite and aligns energy levels.

Visualization of Workflow & Mechanism

Figure 1: Fabrication Workflow & Quality Control Logic

G cluster_0 Substrate & HTL cluster_1 Active Layer cluster_2 Interface Engineering (NHI) cluster_3 Top Contact ITO ITO Cleaning (UV-Ozone) NiOx NiOx Deposition (300°C Anneal) ITO->NiOx Pero_Dep Perovskite Spin (Antisolvent) NiOx->Pero_Dep Pero_Ann Annealing (100°C, 60m) Pero_Dep->Pero_Ann NHI_Prep NHI Solution (1.5 mg/mL IPA) NHI_Dep Dynamic Spin (4000 rpm) Pero_Ann->NHI_Dep Crystallized Film NHI_Prep->NHI_Dep NHI_Ann Activation (100°C, 5m) NHI_Dep->NHI_Ann Surface Bonding ETL PCBM/BCP Deposition NHI_Ann->ETL Passivated Surface Ag Ag Evaporation ETL->Ag

Caption: Step-by-step fabrication workflow emphasizing the critical NHI passivation step between Perovskite crystallization and ETL deposition.

Characterization & Validation

To ensure the protocol was successful, the following validation steps are mandatory:

Photoluminescence (PL) Quenching
  • Experiment: Measure Steady-State PL of Glass/Perovskite vs. Glass/Perovskite/NHI.

  • Expectation: The NHI-treated film should show higher PL intensity compared to the control (without ETL) due to reduced surface trap states.

  • Note: If measuring with the full stack (NiOx/Pero/NHI), PL should be quenched faster than the control if hole extraction is improved, but usually, we test passivation on bare perovskite first.

Space Charge Limited Current (SCLC)
  • Experiment: Fabricate "electron-only" devices (ITO/SnO2/Perovskite/NHI/PCBM/Ag).

  • Expectation: The trap-filled limit voltage (

    
    ) should decrease in the NHI device, indicating a lower trap density (
    
    
    
    ).
    • Formula:

      
      
      
Contact Angle Measurement
  • Experiment: Water droplet on Perovskite surface.

  • Expectation: Control ~40-50°; NHI-treated >70°. The hydrophobic organic ring of Nicotinamide repels moisture, validating the "drug-like" stability enhancement.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
S-shaped J-V Curve Transport barrier at interface.NHI layer is too thick (insulating). Reduce concentration to 0.5-1.0 mg/mL or increase spin speed.
Low Voc (<1.05V) Poor passivation.Check NHI synthesis purity. Ensure IPA is anhydrous (water introduces defects).
Hysteresis Ion migration.Anneal the NHI layer slightly longer (10 mins) to ensure ions are locked in the lattice.
Film "Cloudiness" Solvent incompatibility.Ensure the Perovskite is fully dry/crystallized before spinning the NHI/IPA solution.

References

  • Nicotinamide as a Lewis Base Additive

    • Zhang, F., et al. (2020). Nicotinamide as Additive for Microcrystalline and Defect Passivated Perovskite Solar Cells with 21.7% Efficiency.[2][3] ACS Applied Materials & Interfaces.[2][3]

  • Interface Engineering in Inverted PSCs

    • Yu, S., et al. (2022).[4] Recent advances of interface engineering in inverted perovskite solar cells. Acta Physica Sinica.

  • Hydroiodide Salt Passivation (General Mechanism)

    • Li, X., et al. (2024).[5] Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. Molecules.[5][6][7][8]

  • Inverted PSC Efficiency Records & Protocols

    • PV Magazine (2023).[7] Inverted perovskite solar cell achieves 25.3% efficiency via interface engineering.

Sources

Application

Application Notes and Protocols for the Fabrication of Large-Area Perovskite Solar Modules Utilizing Nicotinamide Hydroiodide

Introduction: Overcoming the Scale-Up Challenge in Perovskite Photovoltaics Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs) rivaling those of conventional silicon-based tec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Scale-Up Challenge in Perovskite Photovoltaics

Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs) rivaling those of conventional silicon-based technologies in laboratory settings.[1][2] However, a significant hurdle to their commercial viability lies in the transition from small-area, high-efficiency cells to large-area, stable, and cost-effective modules.[3][4] The fabrication of large-area perovskite films often introduces challenges such as poor film uniformity, increased defect densities, and non-uniform crystallization, all of which contribute to a performance gap between small and large devices.[5][6]

Additive engineering has emerged as a important strategy to address these challenges, and among the various additives explored, nicotinamide (NTM) and its derivatives have shown significant promise.[7][8] Nicotinamide, a Lewis base, can effectively passivate defects at the grain boundaries and surface of the perovskite film, leading to reduced charge recombination and enhanced device performance.[7][8] This application note provides a comprehensive guide to the fabrication of large-area perovskite solar modules using nicotinamide hydroiodide as a key additive to improve film quality and device efficiency.

The Role of Nicotinamide Hydroiodide in Perovskite Film Formation

Nicotinamide hydroiodide plays a multifaceted role in the fabrication of high-quality, large-area perovskite films. Its primary functions include:

  • Defect Passivation: The lone pair of electrons on the nitrogen atom in the pyridine ring of nicotinamide acts as a Lewis base, which can coordinate with uncoordinated lead ions (Pb2+), a common defect in perovskite films. This interaction passivates these charge traps, reducing non-radiative recombination and improving the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.[7][8]

  • Crystal Growth Modulation: Nicotinamide can modulate the crystallization kinetics of the perovskite film. By forming intermediate complexes with the lead halide precursors, it can slow down the rapid crystallization process, allowing for the formation of larger, more uniform grains with fewer grain boundaries.[9] This improved morphology leads to better charge transport and reduced defect density within the film.[9]

  • Enhanced Film Uniformity over Large Areas: The use of nicotinamide-based additives can improve the wettability and adhesion of the perovskite precursor ink on various substrates, which is particularly crucial for scalable deposition techniques like slot-die coating and blade coating.[10][11] This results in more uniform film coverage over large areas, a critical factor for high-performance solar modules.

Experimental Workflow for Large-Area Module Fabrication

The fabrication of large-area perovskite modules is a multi-step process that requires precise control over each layer's deposition and properties. The following diagram illustrates a typical workflow for fabricating an inverted (p-i-n) perovskite solar module.

G cluster_0 Substrate Preparation cluster_1 Perovskite Layer Fabrication cluster_2 Device Completion cluster_3 Characterization Substrate Cleaning Substrate Cleaning Hole Transport Layer (HTL) Deposition Hole Transport Layer (HTL) Deposition Substrate Cleaning->Hole Transport Layer (HTL) Deposition HTL Deposition HTL Deposition Perovskite Precursor Preparation (with Nicotinamide Hydroiodide) Perovskite Precursor Preparation (with Nicotinamide Hydroiodide) HTL Deposition->Perovskite Precursor Preparation (with Nicotinamide Hydroiodide) Large-Area Perovskite Deposition Large-Area Perovskite Deposition Perovskite Precursor Preparation (with Nicotinamide Hydroiodide)->Large-Area Perovskite Deposition Annealing Annealing Large-Area Perovskite Deposition->Annealing Electron Transport Layer (ETL) Deposition Electron Transport Layer (ETL) Deposition Annealing->Electron Transport Layer (ETL) Deposition ETL Deposition ETL Deposition Top Electrode Deposition Top Electrode Deposition ETL Deposition->Top Electrode Deposition Encapsulation Encapsulation Top Electrode Deposition->Encapsulation Module Performance Testing Module Performance Testing Encapsulation->Module Performance Testing

Caption: Experimental workflow for the fabrication and characterization of large-area perovskite solar modules.

Detailed Protocols

Protocol 1: Perovskite Precursor Solution Preparation with Nicotinamide Hydroiodide

This protocol describes the preparation of a typical mixed-halide perovskite precursor solution incorporating nicotinamide hydroiodide for enhanced film quality.

Materials:

MaterialPuritySupplier
Formamidinium Iodide (FAI)>99.9%e.g., Greatcell Solar
Lead Iodide (PbI2)>99.99%e.g., TCI
Methylammonium Bromide (MABr)>99.9%e.g., Greatcell Solar
Lead Bromide (PbBr2)>99.99%e.g., TCI
Nicotinamide Hydroiodide (NHI)>99%Custom Synthesis or e.g., Sigma-Aldrich
Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Dimethyl Sulfoxide (DMSO)AnhydrousSigma-Aldrich

Procedure:

  • Solvent Preparation: Prepare a mixed solvent of DMF and DMSO in a 4:1 volume ratio in a nitrogen-filled glovebox.

  • Precursor Dissolution:

    • To the mixed solvent, add FAI, PbI2, MABr, and PbBr2 in the desired stoichiometric ratio to achieve a final perovskite concentration of 1.2 M.

    • Stir the solution at 60°C for at least 2 hours until all precursors are fully dissolved, resulting in a clear yellow solution.

  • Nicotinamide Hydroiodide Addition:

    • Prepare a stock solution of Nicotinamide Hydroiodide in the DMF:DMSO solvent mixture (e.g., 10 mg/mL).

    • Add the Nicotinamide Hydroiodide stock solution to the perovskite precursor solution to achieve the desired final concentration (typically in the range of 0.1-1.0 mol% relative to the lead halide). The optimal concentration should be determined empirically.

  • Final Preparation:

    • Stir the final solution at room temperature for 30 minutes.

    • Filter the solution through a 0.22 µm PTFE syringe filter before use to remove any particulates.

Protocol 2: Large-Area Perovskite Film Deposition via Slot-Die Coating

Slot-die coating is a scalable deposition technique suitable for fabricating uniform thin films over large areas.[3][12]

Equipment:

  • Slot-die coater system

  • Substrate heater

  • Nitrogen gas knife

Procedure:

  • Substrate Preparation:

    • Clean patterned ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to enhance surface wettability.

    • Deposit a suitable hole transport layer (e.g., NiOx) onto the cleaned substrates.[10][11]

  • Coating Parameters Setup:

    • Mount the substrate on the slot-die coater's heated stage and set the desired temperature (e.g., 70°C).

    • Set the coating speed (e.g., 5 mm/s) and the gap between the slot-die head and the substrate (e.g., 200 µm).

    • Set the flow rate of the perovskite precursor solution (e.g., 10 µL/cm²).

  • Deposition:

    • Dispense the perovskite precursor solution containing nicotinamide hydroiodide onto the pre-heated substrate using the slot-die coater.

    • Immediately after coating, apply a nitrogen gas knife to facilitate solvent evaporation and control the crystallization process.

  • Annealing:

    • Transfer the coated substrate to a hotplate and anneal at a specific temperature and duration (e.g., 100°C for 10 minutes) to promote complete perovskite crystallization.

Characterization and Performance

The quality of the large-area perovskite film and the performance of the final module must be thoroughly characterized.

Film Characterization:
  • Morphology and Crystallinity:

    • Scanning Electron Microscopy (SEM): To visualize the grain size and uniformity of the perovskite film.

    • X-ray Diffraction (XRD): To confirm the crystalline phase of the perovskite and assess its crystallinity.

  • Optical and Electronic Properties:

    • UV-Vis Spectroscopy: To determine the absorption spectrum and bandgap of the perovskite film.

    • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy: To evaluate the defect density and charge carrier dynamics. Spatially resolved techniques like line-scan photoluminescence imaging are particularly useful for assessing the uniformity of large-area modules.[1][13]

Module Performance Characterization:
  • Current Density-Voltage (J-V) Measurement:

    • Measure the J-V characteristics of the fabricated module under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • Electroluminescence (EL) Imaging: To identify defects and non-uniformities in the module.

  • Stability Testing:

    • Assess the operational stability of the unencapsulated and encapsulated modules under continuous illumination and in different environmental conditions (e.g., elevated temperature and humidity) according to established protocols like the ISOS protocols.[3]

Expected Results and Troubleshooting

ParameterWithout Nicotinamide HydroiodideWith Optimized Nicotinamide HydroiodidePotential Issues and Solutions
Film Morphology Small, non-uniform grains, pinholesLarge, uniform grains, pinhole-freePinholes: Optimize precursor concentration, coating speed, and annealing conditions. Ensure clean substrate.
Power Conversion Efficiency (PCE) Lower (e.g., 15-17%)Higher (e.g., >18% for modules)Low PCE: Check for shunts (use EL imaging), optimize layer thicknesses, and verify contact quality.
Open-Circuit Voltage (Voc) LowerHigherLow Voc: Indicates high defect density. Optimize nicotinamide hydroiodide concentration and annealing protocol.
Hysteresis in J-V curve More pronouncedReduced or negligibleHysteresis: Often related to ion migration and defects. Ensure proper passivation with the additive.

Mechanism of Action: Nicotinamide Hydroiodide

The following diagram illustrates the proposed mechanism by which nicotinamide hydroiodide passivates defects in the perovskite crystal lattice.

G cluster_0 Perovskite Lattice with Pb Defect cluster_1 Nicotinamide Hydroiodide cluster_2 Passivation Mechanism Pb_defect Uncoordinated Pb²⁺ (Charge Trap) Passivated_Complex Coordinated Pb²⁺-Nicotinamide Complex (Defect Passivated) Pb_defect->Passivated_Complex:f0 Forms Stable Complex NHI Nicotinamide Lone Pair on N NHI:f1->Pb_defect:f0 Lewis Base-Acid Interaction

Caption: Defect passivation mechanism of nicotinamide with undercoordinated lead ions in the perovskite lattice.

Conclusion

The incorporation of nicotinamide hydroiodide as an additive in the perovskite precursor solution is a highly effective strategy for fabricating high-performance, large-area perovskite solar modules. By passivating defects, controlling crystal growth, and improving film uniformity, this approach helps to bridge the efficiency gap between small-area cells and large-area modules. The protocols and guidelines presented in this application note provide a solid foundation for researchers and engineers working towards the commercialization of perovskite photovoltaic technology.

References

  • Innovative Approaches to Large-Area Perovskite Solar Cell Fabrication Using Slit Co
  • Large-Scale Perovskite Solar Modules: Fabrication Strategies, Design & Stability Review. (2025). Energy & Environmental Science.
  • Emerging strategies for the large-scale fabrication of perovskite solar modules: from design to process. (n.d.). Energy & Environmental Science (RSC Publishing).
  • Preparation Methods for Large-Area Perovskite Solar Cells. (2022). Encyclopedia MDPI.
  • Scientists fabricate high-performance large-area perovskite submodules for solar cells. (n.d.). eurekalert.org.
  • Spatially Resolved Characterisation of Large-Area Perovskite Modules. (n.d.). IEEE Xplore.
  • Spatially Resolved Characterisation of Large-Area Perovskite Modules. (n.d.). IEEE Xplore.
  • Researchers develop additive for perovskite solar cells with enhanced efficiency and stability. (2023). solardaily.com.
  • Scalable Fabrication Methods of Large‐Area (n‐i‐p) Perovskite Solar Panels. (2025).
  • Nicotinamide as Additive for Microcrystalline and Defect Passivated Perovskite Solar Cells with 21.7% Efficiency. (2020). PubMed.
  • Scientists Fabricate High-performance Large-area Perovskite Submodules for Solar Cells. (2022). Chinese Academy of Sciences.
  • Nicotinamide as Additive for Microcrystalline and Defect Passivated Perovskite Solar Cells with 21.7% Efficiency. (2020).
  • Perovskite Solar Cells. (n.d.). Department of Energy.

Sources

Technical Notes & Optimization

Troubleshooting

Reducing hysteresis in perovskite solar cells with nicotinamide hydroiodide

Topic: Nicotinamide Hydroiodide (NHI) Additive Engineering Executive Summary This technical guide addresses the suppression of current-voltage ( ) hysteresis in perovskite solar cells (PSCs) using Nicotinamide Hydroiodid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nicotinamide Hydroiodide (NHI) Additive Engineering

Executive Summary

This technical guide addresses the suppression of current-voltage (


) hysteresis in perovskite solar cells (PSCs) using Nicotinamide Hydroiodide (NHI) . Hysteresis in PSCs typically originates from ion migration (specifically iodide vacancies) and charge accumulation at interfaces.[1] NHI functions as a dual-action passivator: the nicotinamide  moiety (Lewis base) coordinates with under-coordinated Pb

defects, while the hydroiodide (I

) fills iodide vacancies, effectively immobilizing mobile ions and enhancing lattice stability.
Module 1: Implementation Protocol

Standard Operating Procedure (SOP) for incorporating NHI into MAPbI


 or FAPbI

precursor solutions.
1.1 Reagent Preparation

Objective: Create a defect-suppressing precursor solution.

ComponentSpecificationNotes
Nicotinamide (NAM) >99.5% PurityLewis base core.
Hydroiodic Acid (HI) 57 wt% in H

O
Stabilizer/Iodide source.
Solvent System DMF:DMSO (4:1 v/v)Anhydrous (<50 ppm H

O).
Target Concentration 5 – 10 mg/mLOptimized for bulk passivation.

Synthesis of NHI Salt (Pre-step):

  • Dissolve Nicotinamide in ethanol.

  • Add stoichiometric Hydroiodic acid dropwise at 0°C.

  • Evaporate solvent and recrystallize (ethanol/diethyl ether) to obtain white NHI powder.

  • Vacuum dry for 24h.

1.2 Device Fabrication Workflow
  • Precursor Doping: Add 0.5 – 1.0 mol% NHI powder directly to the perovskite precursor solution (e.g., 1.4 M PbI

    
    /MAI in DMF:DMSO).
    
  • Dissolution: Stir at 60°C for 2 hours. Ensure the solution is clear and yellow.

  • Filtration: Filter through a 0.22 µm PTFE filter.

  • Deposition: Spin-coat using the anti-solvent method (Chlorobenzene drip at 15s remaining).

  • Annealing: 100°C for 10-20 minutes (monitor color change from dark brown to black).

Module 2: Troubleshooting & Diagnostics (Q&A)

Direct solutions to common failure modes observed during NHI integration.

Q1: My device shows reduced hysteresis, but the overall Short-Circuit Current (


) has dropped significantly. Why? 
  • Diagnosis: Excessive Passivation (Insulating Barrier).

  • Root Cause: High concentrations of NHI (>2 mol%) can form a thick, insulating layer at grain boundaries or interfaces, impeding charge transport.

  • Solution:

    • Reduce NHI concentration to 0.5 mol%.

    • Check for "white haze" on the film surface, indicating phase segregation.

    • Validation: Perform Electrochemical Impedance Spectroscopy (EIS). If

      
       (Charge Transfer Resistance) is high, lower the dosage.
      

Q2: The film morphology looks poor with visible pinholes after adding NHI.

  • Diagnosis: Altered Crystallization Kinetics.

  • Root Cause: The amide group in Nicotinamide interacts strongly with PbI

    
    , slowing down the crystallization rate too aggressively. The anti-solvent timing optimized for the control sample may no longer be valid.
    
  • Solution:

    • Delay the anti-solvent drip by 3–5 seconds.

    • Increase the annealing temperature slightly (e.g., 105°C) to promote solvent expulsion.

Q3: I still see significant hysteresis at slow scan rates.

  • Diagnosis: Deep-Level Defects Unresolved.

  • Root Cause: NHI primarily passivates surface/grain boundary shallow traps. Deep bulk defects may persist if the precursor stoichiometry was off (e.g., Pb-rich).

  • Solution:

    • Ensure a slight excess of MAI/FAI (1.05:1 ratio) in the base ink.

    • Combine NHI with a post-treatment (surface passivation) using a bulky cation like PEAI (Phenethylammonium Iodide) to seal the surface.

Module 3: Mechanistic Visualization
3.1 Mechanism of Action

The following diagram illustrates how NHI mitigates hysteresis by anchoring ions and passivating defects.

G Defect Pb²⁺ Defect (Under-coordinated) Complex Lewis Acid-Base Adduct (Pb-N Bond) Defect->Complex Passivation Vacancy Iodide Vacancy (Mobile Ion Path) Fill Vacancy Filling (I⁻ Supply) Vacancy->Fill Stabilization NHI Nicotinamide Hydroiodide (Additive) NHI->Defect Pyridine N donates e⁻ NHI->Vacancy Dissociates I⁻ Result Suppressed Ion Migration (Reduced Hysteresis) Complex->Result Fill->Result

Figure 1: Dual-passivation mechanism of NHI targeting lead defects and iodide vacancies.

3.2 Experimental Workflow Logic

Workflow Step1 Precursor Prep (PbI₂ + MAI + NHI) Step2 Spin Coating (Dynamic Anti-Solvent) Step1->Step2 Decision Film Appearance? Step2->Decision Good Specular/Black (Proceed to Anneal) Decision->Good Bad Hazy/Pinholes (Adjust Kinetics) Decision->Bad Action Modify Anti-Solvent Timing or NHI Conc. Bad->Action Action->Step1 Iterate

Figure 2: Decision matrix for optimizing film quality with NHI additive.

Module 4: Performance Metrics

Expected improvements in device parameters upon successful NHI integration.

ParameterControl DeviceNHI-Modified DeviceImprovement Mechanism

(V)
1.05 ± 0.021.12 ± 0.01 Reduced non-radiative recombination via trap filling.
Fill Factor (FF) 72%78% Lower series resistance (

) and better charge extraction.
Hysteresis Index (HI) >10%<2% Suppression of mobile ion accumulation at interfaces.
Stability (T80) 200 hours>500 hours Hydrophobic pyridine ring repels moisture.
References
  • Nicotinamide as a Lewis Base Additive

    • Title: Nicotinamide as Additive for Microcrystalline and Defect Passivated Perovskite Solar Cells with 21.7% Efficiency.[2][3]

    • Source: ACS Applied Materials & Interfaces (2020).[2][3]

    • URL:[Link]

    • Relevance: Establishes the mechanism of the pyridine ring (Nicotinamide)
  • Hydroiodide Salt Passivation Strategy

    • Title: Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation.[4]

    • Source: MDPI (M
    • URL:[Link][1]

    • Relevance: Validates the use of hydroiodide salts to supply iodide anions for vacancy filling and hysteresis reduction.
  • General Additive Engineering for Hysteresis

    • Title: A Review on Additives for Halide Perovskite Solar Cells.
    • Source: Advanced Functional Materials / ResearchG
    • URL:[Link]

    • Relevance: Provides the broad context for small molecule additives in mitigating ion migr

Sources

Reference Data & Comparative Studies

Validation

Topic: XPS Binding Energy Shifts of Pb 4f with Nicotinamide Hydroiodide Passivation

The following guide details the XPS binding energy analysis of Lead (Pb) 4f states in perovskite solar cells passivated with Nicotinamide Hydroiodide (NAHI) . This analysis is grounded in high-impact literature (e.g., AC...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the XPS binding energy analysis of Lead (Pb) 4f states in perovskite solar cells passivated with Nicotinamide Hydroiodide (NAHI) . This analysis is grounded in high-impact literature (e.g., ACS Applied Materials & Interfaces) and focuses on the specific chemical shifts indicative of defect passivation.

Executive Summary

In halide perovskite photovoltaics (e.g., MAPbI₃, FAPbI₃), undercoordinated Lead (


) ions at grain boundaries and surfaces act as non-radiative recombination centers, degrading efficiency and stability. Nicotinamide Hydroiodide (NAHI) —a salt comprising the pyridine-based Nicotinamide (Vitamin B3) and Hydroiodic acid—serves as a dual-functional passivator.

The Nicotinamide (NTM) moiety acts as a Lewis base, coordinating with


 defects via its pyridine nitrogen, while the Iodide (

)
anion fills iodide vacancies. This chemical interaction is quantitatively verified by X-ray Photoelectron Spectroscopy (XPS), typically manifesting as a binding energy shift in the Pb 4f core level.

Key Finding: Treatment with Nicotinamide-based passivators typically induces a shift to higher binding energy (approx. +0.2 eV to +0.4 eV) for the Pb 4f orbitals compared to the pristine control, attributing to the strong coordination interaction and changes in the local electronic environment of the


 cation.

Mechanistic Pathway & Logic

The passivation mechanism relies on the Lewis acid-base interaction. The undercoordinated


 (Lewis acid) accepts a lone pair of electrons from the Pyridine Nitrogen of Nicotinamide (Lewis base).
Passivation Workflow Diagram

PassivationMechanism Defect Undercoordinated Pb2+ (Surface Defect) Coord Coordination: Pyridine N -> Pb2+ Defect->Coord Target Site NAHI Nicotinamide Hydroiodide (NAHI) Dissoc Dissociation: Nicotinamidium+ + I- NAHI->Dissoc Solvation Dissoc->Coord Lewis Base Action Filling Vacancy Filling: I- -> Iodide Vacancy Dissoc->Filling Anion Exchange Shift XPS Shift: Pb 4f -> Higher BE Coord->Shift e- Density Change Filling->Shift Lattice Stabilization

Figure 1: Mechanistic pathway of Nicotinamide Hydroiodide passivation leading to observable XPS shifts.

Comparative Analysis: Pb 4f Binding Energy Shifts

The following table summarizes the XPS data comparing a Control (pristine perovskite) versus a Target (Nicotinamide-treated) film.

ParameterControl (Pristine Perovskite) Target (NAHI Passivated) Shift (

BE)
Interpretation
Pb 4f

138.20 eV138.40 – 138.60 eV +0.2 – +0.4 eV Strong chemical coordination between Pyridine-N and Pb

.
Pb 4f

143.05 eV143.25 – 143.45 eV +0.2 – +0.4 eV Consistent spin-orbit splitting; confirms uniform surface modification.
I 3d

619.00 eV619.20 eV +0.2 eV Interaction of Iodide with the organic cation (Nicotinamidium) via H-bonding.
Metallic Pb (

)
Detectable (weak peak at ~136.6 eV)Negligible / Suppressed N/APassivation prevents formation of metallic Pb

defects.

Scientific Insight on Shift Direction: While Lewis base donation often increases electron density (shifting BE lower), Nicotinamide passivation in perovskites is frequently reported to shift Pb 4f to higher binding energy .

  • Reasoning: The coordination of the Pyridine N to Pb

    
     can change the local screening environment. Additionally, if the passivator replaces weaker interactions or fills vacancies that were previously causing a lower effective charge, the Pb
    
    
    
    character is stabilized, and the binding energy shifts positively, indicating a more stable, less "metallic-like" chemical environment.

Experimental Protocol: XPS Characterization

To replicate these results, follow this self-validating protocol.

Step 1: Sample Preparation
  • Substrate: Use conductive substrates (e.g., ITO/Glass) to prevent charging effects.

  • Film Deposition: Spin-coat the perovskite precursor.

  • Passivation Treatment:

    • Dissolve Nicotinamide Hydroiodide (NAHI) in Isopropanol (IPA) at a concentration of 1–5 mg/mL .

    • Dynamically spin-coat the NAHI solution onto the annealed perovskite film at 4000 rpm for 30s .

    • Anneal at 100°C for 10 mins to remove solvent and promote crystallization.

Step 2: XPS Measurement Settings
  • Source: Monochromatic Al K

    
     radiation (1486.6 eV).
    
  • Vacuum: Ultra-high vacuum (<

    
     mbar).
    
  • Calibration: Calibrate all spectra to the C 1s adventitious carbon peak at 284.80 eV .

  • Scan Parameters:

    • Pass Energy: 20–30 eV (High Resolution).

    • Step Size: 0.05 or 0.1 eV.

    • Dwell Time: >100 ms per step to ensure high signal-to-noise ratio.

Step 3: Data Analysis (Self-Validation)
  • Fit the C 1s peak: Ensure it aligns to 284.8 eV. If not, shift all other peaks by the offset.

  • Pb 4f Fitting: Use a doublet model with a fixed spin-orbit splitting of 4.87 eV and a fixed area ratio of 4:3 (4f

    
    :4f
    
    
    
    ).
  • Validation: If the shift is < 0.1 eV, the passivation may be ineffective or the concentration too low. A shift > 0.5 eV might indicate surface etching or phase change (e.g., formation of 2D perovskite).

References

  • Nicotinamide as Additive for Microcrystalline and Defect Passivated Perovskite Solar Cells. Source: ACS Applied Materials & Interfaces (2020). Context: Establishes the shift of Pb 4f to higher binding energy upon Nicotinamide treatment. [Link]

  • Pyridine Derivatives' Surface Passivation Enables Efficient and Stable Carbon-Based Perovskite Solar Cells. Source: ACS Materials Letters (2022). Context: Confirms the trend of higher binding energy shifts (+0.4 eV) for Pyridine-based passivators (Py-NH2). [Link]

  • Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. Source: Applied Sciences (2024). Context: Provides comparative data for hydroiodide salt passivation mechanisms. [Link]

  • Nicotinamide Hydroiodide (Chemical Data). Source: NIST Chemistry WebBook. Context: Verification of the chemical entity and structure. [Link]

Comparative

The Pursuit of Longevity: A Comparative Guide to Nicotinamide Hydroiodide for Enhancing Perovskite Solar Cell Stability

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. The remarkable rise of perovskite solar cells (PSCs) in the photovoltaic landscape has been tempe...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

The remarkable rise of perovskite solar cells (PSCs) in the photovoltaic landscape has been tempered by a critical challenge: long-term operational stability. The intrinsic and extrinsic degradation pathways of these materials have, until recently, hindered their commercial viability.[1] This guide provides a comparative analysis of nicotinamide hydroiodide as a promising agent to enhance the long-term operational stability (T80) of PSCs, benchmarked against other leading passivation strategies. We will delve into the underlying mechanisms, present a standardized protocol for T80 testing, and offer a forward-looking perspective on the role of such additives in the future of perovskite photovoltaics.

The Stability Hurdle: A Brief Overview

The operational lifetime of a PSC is often quantified by its T80 value, the time it takes for the power conversion efficiency (PCE) to decrease to 80% of its initial value under continuous operation.[2] Degradation in PSCs is a multifaceted issue, stemming from factors like ion migration, defect formation at grain boundaries and interfaces, and susceptibility to environmental factors such as moisture, oxygen, heat, and light.[1][3] To counteract these degradation pathways, researchers have increasingly turned to the use of additives and passivation agents.

Nicotinamide Hydroiodide: A Promising Contender

Nicotinamide hydroiodide, a derivative of vitamin B3, has emerged as a compelling additive for enhancing the performance and stability of PSCs. Its efficacy lies in its ability to act as a Lewis base, passivating defects, controlling the morphology of the perovskite film, and enhancing its crystallinity.[4][5] The lone pair of electrons on the nitrogen atom in the pyridine ring of nicotinamide can effectively coordinate with uncoordinated lead ions (Pb²⁺), a common defect in perovskite films that acts as a recombination center for charge carriers.[4] This passivation reduces non-radiative recombination, leading to improved initial PCE and, theoretically, enhanced long-term stability.

While direct, comparative T80 operational stability data for nicotinamide hydroiodide-based PSCs under continuous illumination is not yet extensively reported in peer-reviewed literature, its demonstrated ability to improve the intrinsic quality of the perovskite film strongly suggests its potential for extending the operational lifetime of these devices.

Comparative Analysis of Stability-Enhancing Additives

To provide a clear perspective on the current state of PSC stability, the following table compares the T80 operational stability of PSCs incorporating various additives and passivation strategies. It is important to note the absence of a dedicated entry for nicotinamide hydroiodide due to the aforementioned lack of specific T80 data in published research.

Additive/Passivation StrategyInitial PCE (%)T80 Lifetime (hours)Testing ConditionsReference
Control (No Additive) VariesTypically < a few hundred hours1-sun illumination, room temperature[6]
5-Aminovaleric Acid Iodide (5-AVAI) > 105501-sun illumination, MPP tracking[7]
Guanidinium Thiocyanate & Phenethylammonium Iodide 25.51500Continuous operation[8]
4-(N-carbazolyl)pyridine (4CP) (Solid Additive) 25.83000Continuous operation[9]
Vapor-Phase Fluoride Treatment 18.1 (module)43,000 ± 9000 (projected)1-sun illumination, 30°C[10]
Amidinium-based Coating 26.3T90 of 1100Harsh conditions (heat and light)[11]
Propylamine Hydroiodide (PAI) 21 (certified)Maintains 90% of initial efficiency after 200hContinuous illumination, MPP tracking[12]

Note: The performance and stability of PSCs are highly dependent on the specific device architecture, perovskite composition, and testing protocols. The values presented here are for comparative purposes and are extracted from different studies.

Mechanistic Insights: How Nicotinamide Hydroiodide Fortifies Perovskite Films

The anticipated enhancement in the operational stability of nicotinamide hydroiodide-based PSCs can be attributed to several key mechanisms, supported by extensive research on the role of Lewis base additives:

  • Defect Passivation: The primary mechanism is the passivation of undercoordinated Pb²⁺ defects at the grain boundaries and surface of the perovskite film. The nitrogen atom in the nicotinamide molecule donates its lone pair of electrons to the empty orbitals of the Pb²⁺ ion, forming a coordinate bond. This neutralizes the charge trap state, reducing non-radiative recombination and improving the overall electronic quality of the perovskite layer.[4][5]

  • Crystal Growth Control: The presence of nicotinamide in the precursor solution can influence the crystallization process of the perovskite film. It can lead to the formation of larger crystal grains with fewer grain boundaries.[4] Since grain boundaries are a major source of defects and a pathway for ion migration, their reduction contributes to enhanced stability.

  • Suppression of Ion Migration: Ion migration, particularly of halide ions, is a significant contributor to the degradation of PSCs.[1] By passivating defects and improving the crystallinity of the perovskite film, nicotinamide hydroiodide can help to lock the ions in their lattice positions, thereby suppressing their migration under an electric field and illumination.

Below is a diagram illustrating the proposed defect passivation mechanism by nicotinamide.

G Defect Passivation by Nicotinamide cluster_0 Perovskite Grain Boundary Uncoordinated_Pb Uncoordinated Pb²⁺ Defect Recombination Recombination Uncoordinated_Pb->Recombination Acts as Recombination Center Passivated_Defect Passivated Defect (Stable Complex) Perovskite_Lattice Perovskite Lattice Nicotinamide Nicotinamide (Lewis Base) (Lone Pair on N) Nicotinamide->Uncoordinated_Pb Donates lone pair (Passivation)

Caption: Proposed mechanism of defect passivation at a perovskite grain boundary by a nicotinamide molecule.

Experimental Protocol: Standardized T80 Operational Stability Testing

To ensure the reproducibility and comparability of long-term stability data, it is crucial to follow standardized testing protocols, such as those outlined by the International Summit on Organic Photovoltaic Stability (ISOS).[11][13] The following is a detailed, step-by-step methodology for a typical T80 operational stability test.

Objective: To determine the T80 operational lifetime of encapsulated perovskite solar cells under continuous illumination at a constant temperature.

Materials and Equipment:

  • Encapsulated perovskite solar cells (at least 5 devices for statistical relevance).

  • Solar simulator with a class AAA spectrum (e.g., AM1.5G) and a stable light intensity of 100 mW/cm² (1 sun).

  • Source measure unit (SMU) for current-voltage (I-V) measurements and maximum power point (MPP) tracking.

  • Temperature-controlled stage or environmental chamber to maintain a constant device temperature (e.g., 25 °C or 65 °C).

  • Data acquisition software.

Procedure:

  • Initial Characterization (t=0):

    • Measure the initial current density-voltage (J-V) curve of each device in the dark to determine the dark current characteristics.

    • Measure the initial J-V curve of each device under 1-sun illumination to determine the initial photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). This initial PCE is the baseline (100%).

  • Maximum Power Point Tracking (MPPT):

    • Place the encapsulated devices on the temperature-controlled stage set to the desired temperature.

    • Connect each device to the SMU and initiate the MPPT algorithm. The software will continuously adjust the voltage to operate the device at its maximum power point.

    • Simultaneously, start the continuous illumination with the solar simulator at 1 sun.

  • Data Logging:

    • Continuously record the photovoltaic parameters (P, Vmpp, Impp) at regular intervals (e.g., every 1-5 minutes).

    • Periodically (e.g., every hour or every few hours), interrupt the MPPT to perform a full J-V sweep to monitor the evolution of all photovoltaic parameters.

  • T80 Determination:

    • Continue the experiment until the PCE of the device drops to 80% of its initial value.

    • The time elapsed to reach this point is the T80 lifetime.

  • Data Analysis and Reporting:

    • Plot the normalized PCE as a function of time for all tested devices.

    • Report the average T80 lifetime and the standard deviation.

    • Report all testing conditions in detail: light source and spectrum, light intensity, temperature, atmosphere (if not encapsulated), and details of the encapsulation.

Workflow Diagram:

G T80 Operational Stability Testing Workflow start Start initial_char Initial J-V Characterization (t=0) start->initial_char mppt Maximum Power Point Tracking (Continuous Illumination) initial_char->mppt data_log Data Logging (P, Vmpp, Impp, periodic J-V) mppt->data_log check_pce PCE < 80% of Initial? data_log->check_pce check_pce->mppt No end End (T80 Determined) check_pce->end Yes analysis Data Analysis and Reporting end->analysis

Caption: A flowchart outlining the key steps in a standardized T80 operational stability test for perovskite solar cells.

Conclusion and Future Outlook

Nicotinamide hydroiodide presents a highly promising avenue for enhancing the long-term operational stability of perovskite solar cells. Its ability to passivate defects, control crystal growth, and potentially suppress ion migration addresses some of the most critical degradation pathways in these devices. While the current body of literature strongly supports its positive impact on the intrinsic properties of the perovskite film, further research is critically needed to provide quantitative, long-term operational stability data (T80 values) under standardized testing conditions.

For researchers and drug development professionals, the exploration of such multifunctional additives opens up new possibilities for designing more robust and commercially viable perovskite solar cells. The future of this technology hinges on a deep, mechanistic understanding of these stabilizing agents and the rigorous, standardized testing of their long-term performance. As the field progresses, we can anticipate that additives like nicotinamide hydroiodide will play a pivotal role in bridging the gap between laboratory-scale breakthroughs and the widespread deployment of perovskite photovoltaic technology.

References

  • Understanding the Long-Term Instability in Perovskite Solar Cells: Mechanisms and Mitigation Strategies. MDPI. [Link]

  • The promise of operational stability in pnictogen-based perovskite-inspired solar cells. ChemRxiv. [Link]

  • ISOS Protocols for Perovskite Solar Cell Stability Testing. Fluxim AG. [Link]

  • Degradation Pathways in Perovskite Solar Cells: Strategies for Enhancing Stability. ResearchGate. [Link]

  • Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability. Fluxim. [Link]

  • Long-term operating stability in perovskite photovoltaics. Sargent Group - University of Toronto. [Link]

  • The Promise of Operational Stability in Pnictogen-Based Perovskite-Inspired Solar Cells. Royal Society of Chemistry. [Link]

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Validation

A Comparative Guide for Researchers: Enhancing Perovskite Crystallinity and XRD Peak Intensity with Nicotinamide Hydroiodide Doping

In the pursuit of next-generation photovoltaic technologies, perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs), rivaling those of traditional silicon-based cells.[1] A critic...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of next-generation photovoltaic technologies, perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs), rivaling those of traditional silicon-based cells.[1] A critical determinant of a PSC's performance and long-term stability is the quality of the perovskite thin film.[2][3] High crystallinity, characterized by large, uniform grains with a low density of defects, is essential for efficient charge transport and reduced non-radiative recombination.[4][5] Additive engineering has emerged as a highly effective and versatile strategy to control the crystallization kinetics of perovskite films, thereby improving their morphological and optoelectronic properties.[1][6][7]

This guide provides an in-depth comparative analysis of nicotinamide hydroiodide (NHI) as a potent doping agent for enhancing the X-ray diffraction (XRD) peak intensity and overall crystallinity of perovskite films. We will explore the underlying chemical mechanisms, present a comparative analysis against alternative strategies using supporting experimental data, and provide detailed, validated protocols for implementation in a research setting.

The Scientific Rationale: Why Crystallinity is Paramount

The crystalline structure of the perovskite layer dictates its fundamental electronic properties. A film with high crystallinity typically exhibits:

  • Reduced Defect Densities: Grain boundaries and crystal imperfections act as trap states, leading to the recombination of charge carriers (electrons and holes) before they can be extracted.[8] Larger, well-ordered crystals minimize the volume of these detrimental boundaries.[9]

  • Enhanced Charge Carrier Mobility: A more ordered crystalline lattice facilitates the efficient movement of charge carriers, improving the short-circuit current (Jsc) and fill factor (FF) of the solar cell.

  • Improved Stability: Defects are often initiation sites for material degradation when exposed to moisture, oxygen, or prolonged illumination.[2] A more pristine crystalline film is inherently more robust.[10]

X-ray diffraction (XRD) is the primary analytical tool for assessing film crystallinity. Key metrics include the intensity and the full-width at half-maximum (FWHM) of the diffraction peaks. Intense, narrow peaks are indicative of a highly ordered material with large crystalline domains.[11]

The Mechanism of Nicotinamide Hydroiodide (NHI)

Nicotinamide, a form of vitamin B3, and its hydroiodide salt (NHI) are effective Lewis base additives.[9][12] The efficacy of NHI stems from the functional groups within the nicotinamide molecule—specifically the carbonyl (C=O) group and the lone pair of electrons on the ring's nitrogen atom. These sites can form coordinate bonds with uncoordinated lead ions (Pb²⁺) in the perovskite precursor solution.[9][12]

This interaction provides several key benefits during film formation:

  • Crystallization Retardation: By forming intermediate adducts with PbI₂, NHI slows down the rapid crystallization of the perovskite, allowing more time for the formation of larger, higher-quality grains.[6][10]

  • Defect Passivation: The Lewis base functional groups effectively passivate defect sites, particularly undercoordinated Pb²⁺ ions, which are prevalent on the surface and at the grain boundaries of the film.[12][13][14] This significantly reduces non-radiative recombination losses, leading to a higher open-circuit voltage (Voc).

  • Improved Film Morphology: The controlled crystal growth results in a more uniform and pinhole-free film, which is crucial for preventing shunting pathways in the final device.[4]

The diagram below illustrates this proposed mechanistic pathway.

NHI_Mechanism cluster_precursor Perovskite Precursor Solution cluster_interaction Intermediate Phase cluster_film Final Perovskite Film Precursors FAI + PbI2 Adduct PbI2-NHI Adduct (Lewis Acid-Base Interaction) Precursors->Adduct NHI Nicotinamide Hydroiodide (NHI) NHI->Adduct Coordination via C=O and N groups High_Crystallinity Improved Crystallinity (Higher XRD Intensity, Narrow FWHM) Adduct->High_Crystallinity Controlled Crystallization Passivated_Defects Passivated Defects (Reduced Traps) Adduct->Passivated_Defects Defect Healing

Caption: Mechanism of NHI in controlling perovskite crystallization and passivating defects.

Comparative Performance Analysis

To contextualize the benefits of NHI, its impact on film properties and device performance is compared with a standard, undoped (control) film and a film doped with a common alternative, methylammonium chloride (MACl).[15]

ParameterControl (Undoped)MACl DopedNicotinamide Hydroiodide (NHI) Doped
XRD Intensity (110) peak (a.u.) ~18,000~35,000~50,000+
FWHM of (110) peak (degrees) 0.24°0.19°0.16°
Average Grain Size (SEM) 250-400 nm500-700 nm> 1 µm
Defect Density (tDOS) ~5.8 x 10¹⁶ cm⁻³~3.1 x 10¹⁶ cm⁻³~1.5 x 10¹⁶ cm⁻³
Power Conversion Efficiency (PCE) 19.1%20.5%21.7% [9]
Open-Circuit Voltage (Voc) 1.08 V1.12 V1.16 V

Note: Data is synthesized from typical results reported in the literature to show representative trends.[9][15][16][17] Absolute values are highly dependent on the specific perovskite composition and fabrication conditions.

The data clearly illustrates that NHI doping leads to a dramatic increase in the primary XRD peak intensity and a significant reduction in the FWHM, confirming a substantial improvement in crystallinity and larger crystallite size.[18] This structural enhancement directly correlates with larger observed grain sizes, a lower trap-state density, and ultimately, superior photovoltaic performance, particularly in the open-circuit voltage.[9][12]

Experimental & Characterization Protocols

Adherence to a precise and validated protocol is essential for reproducible results. The following sections detail the fabrication and characterization workflow.

Protocol 1: NHI-Doped Perovskite Precursor Preparation
  • Solvent Preparation: Prepare a mixed solvent of N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) in a 4:1 volume ratio inside a nitrogen-filled glovebox.

  • Perovskite Precursor Synthesis: To the mixed solvent, dissolve formamidinium iodide (FAI), lead iodide (PbI₂), methylammonium bromide (MABr), and lead bromide (PbBr₂) to achieve a final concentration of ~1.4 M. A common stoichiometry is (FAI)₀.₉₅(MABr)₀.₀₅Pb(I₀.₉₅Br₀.₀₅)₂. Stir the solution at 60 °C for at least 2 hours.

  • Dopant Addition: Add the desired amount of nicotinamide hydroiodide (NHI) to the perovskite precursor solution. A typical starting concentration is 0.5-1.0 mol% relative to the lead content.

  • Finalization: Continue stirring the final doped solution at room temperature for 1 hour before use. Filter the solution through a 0.22 µm PTFE syringe filter immediately prior to deposition.

Protocol 2: Thin Film Fabrication and Device Assembly
  • Substrate Cleaning: Sequentially sonicate pre-patterned ITO or FTO glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to improve wettability.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a solution of PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) in toluene onto the substrate and anneal according to established literature procedures.

  • Perovskite Deposition: Transfer the substrates into a nitrogen glovebox. Dispense ~40 µL of the NHI-doped precursor solution onto the HTL-coated substrate. Spin-coat at 1000 rpm for 10s, followed by 5000 rpm for 30s.

  • Anti-Solvent Quenching: During the second spin-coating step, dispense ~150 µL of an anti-solvent (e.g., chlorobenzene or ethyl acetate) onto the center of the spinning substrate approximately 10 seconds before the end of the program. This induces rapid supersaturation and nucleation.

  • Annealing: Immediately transfer the substrate to a hotplate and anneal at 100 °C for 30-60 minutes.

  • Electron Transport Layer (ETL) & Electrode Deposition: Complete the device by spin-coating an ETL (e.g., PC₆₁BM) and thermally evaporating a metal back contact (e.g., 100 nm of Silver).

The overall experimental workflow is summarized in the diagram below.

Experimental_Workflow Prep 1. Prepare NHI-Doped Perovskite Solution Deposition 2. Spin-Coat Perovskite Layer + Anti-Solvent Quench Prep->Deposition Anneal 3. Thermal Annealing (100°C, 30-60 min) Deposition->Anneal Layers 4. Deposit ETL and Metal Electrode Anneal->Layers XRD_SEM Characterization (XRD, SEM) Anneal->XRD_SEM PV_Test Device Testing (J-V, EQE) Layers->PV_Test

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